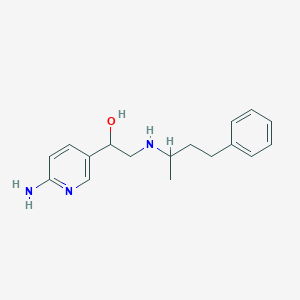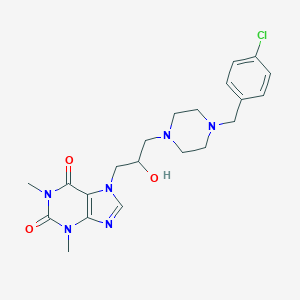
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been used in various scientific research applications due to its unique properties.
作用機序
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, acts as a phosphodiesterase inhibitor, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells, which is beneficial in diseases such as asthma and COPD. Theophylline also has anti-inflammatory effects, which further contributes to its therapeutic potential.
生化学的および生理学的効果
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has various biochemical and physiological effects. It increases the heart rate and cardiac output, which can be beneficial in cardiovascular diseases. It also has a bronchodilator effect, which is beneficial in asthma and COPD. Theophylline has been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
実験室実験の利点と制限
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has several advantages and limitations for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a valuable tool for studying various physiological and biochemical processes. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One potential direction is the development of new analogs with improved solubility and potency. Another potential direction is the study of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, the compound's potential as an anti-inflammatory agent and its effects on various signaling pathways could be further explored.
Conclusion:
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research applications and has potential as a therapeutic agent for various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成法
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is synthesized by the reaction of 7-theophylline acetate with 3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropylamine in the presence of a base. The reaction proceeds at room temperature to yield the desired product in good yield.
科学的研究の応用
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
特性
CAS番号 |
19971-93-8 |
|---|---|
製品名 |
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
分子式 |
C21H27ClN6O3 |
分子量 |
446.9 g/mol |
IUPAC名 |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-9-7-26(8-10-27)11-15-3-5-16(22)6-4-15/h3-6,14,17,29H,7-13H2,1-2H3 |
InChIキー |
ZHWPLLHVEZKHQL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
同義語 |
7-[3-[4-(4-Chlorophenylmethyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



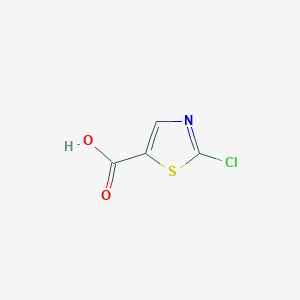
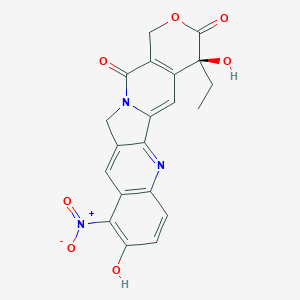
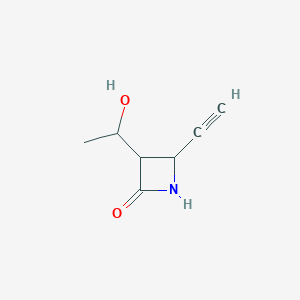
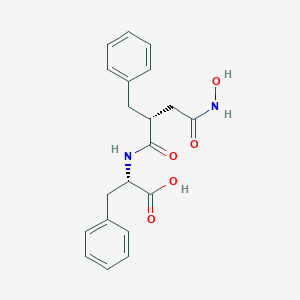
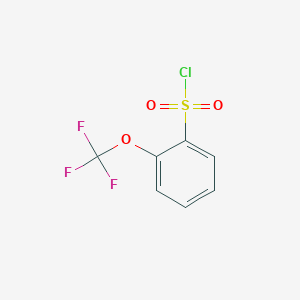
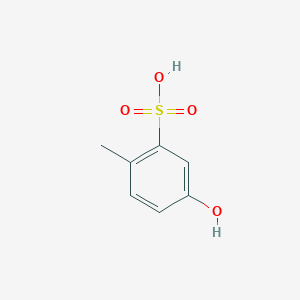
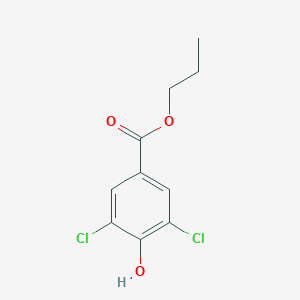
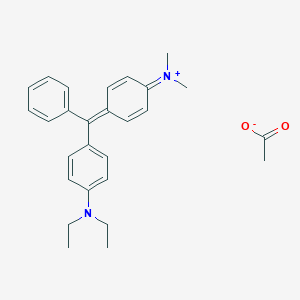
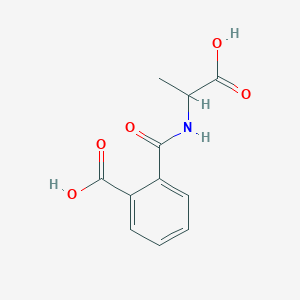
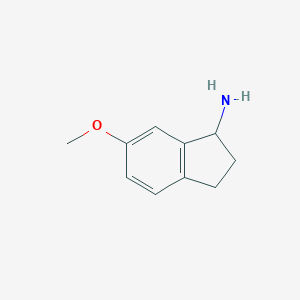
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

